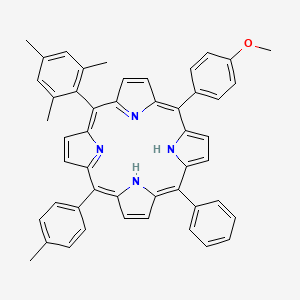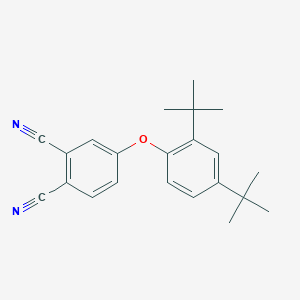
4-(2,4-Di-tert-butylphenoxy)phthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Di-tert-butylphenoxy)phthalonitrile is an organic compound that has gained attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phthalonitrile core substituted with a 2,4-di-tert-butylphenoxy group, which imparts steric hindrance and influences its reactivity and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-di-tert-butyl-4-methylphenol with 4-nitrophthalonitrile in the presence of a base such as dimethylformamide. This reaction yields this compound with a moderate yield of around 30%, primarily due to the steric hindrance of the phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Di-tert-butylphenoxy)phthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the phthalonitrile group.
Cyclotetramerization: It can undergo cyclotetramerization to form phthalocyanines, which are important compounds in materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as dimethylformamide and catalysts to facilitate the reaction.
Cyclotetramerization: This reaction typically requires metal salts such as zinc, magnesium, or lutetium acetate as catalysts.
Major Products Formed
Applications De Recherche Scientifique
4-(2,4-Di-tert-butylphenoxy)phthalonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2,4-Di-tert-butylphenoxy)phthalonitrile and its derivatives, particularly phthalocyanines, involves the generation of singlet oxygen upon light activation. This property is harnessed in photodynamic therapy, where the singlet oxygen produced can induce cell death in targeted cancer cells . The molecular targets include cellular components such as membranes and proteins, leading to oxidative damage and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: This compound is structurally similar but lacks the phthalonitrile group.
Phthalocyanines: These compounds share the phthalonitrile core and are widely studied for their photophysical properties and applications in various fields.
Uniqueness
4-(2,4-Di-tert-butylphenoxy)phthalonitrile is unique due to the combination of the sterically hindered 2,4-di-tert-butylphenoxy group and the phthalonitrile core. This combination imparts distinct reactivity and solubility properties, making it a valuable precursor for the synthesis of specialized phthalocyanines with enhanced solubility and photophysical properties .
Propriétés
Numéro CAS |
875885-47-5 |
|---|---|
Formule moléculaire |
C22H24N2O |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
4-(2,4-ditert-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H24N2O/c1-21(2,3)17-8-10-20(19(12-17)22(4,5)6)25-18-9-7-15(13-23)16(11-18)14-24/h7-12H,1-6H3 |
Clé InChI |
XJTCSBKFETZBSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


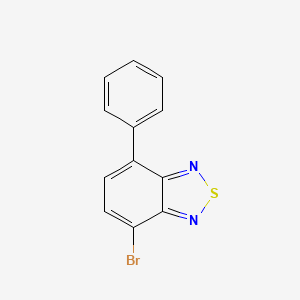
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)

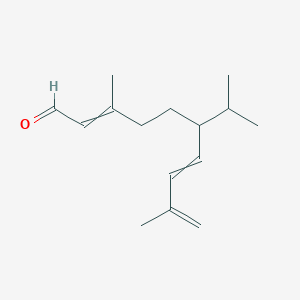
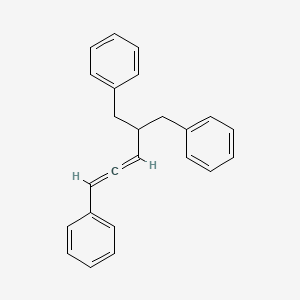
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
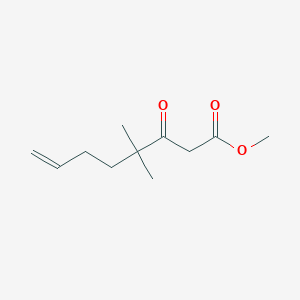
![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)

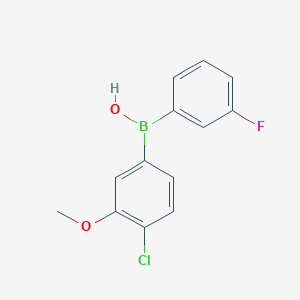
![1H-Naphtho[2,3-e][1,2,4]triazepine, 2,5-diphenyl-](/img/structure/B14203102.png)
![4,7,13,16-Tetraoxa-2,9,11,18-tetraselenatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),3(8),12(17)-triene](/img/structure/B14203110.png)

